Synthesis and Characterization of 5-Chloro-2-methylphenyl Isothiocyanate: A Technical Guide
Synthesis and Characterization of 5-Chloro-2-methylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-methylphenyl isothiocyanate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible synthetic route, outlines standard characterization methodologies, and presents relevant data in a structured format for ease of reference.
Introduction
5-Chloro-2-methylphenyl isothiocyanate (C₈H₆ClNS) is an aromatic isothiocyanate containing a chloro and a methyl substituent on the phenyl ring.[1][2] The isothiocyanate functional group is a versatile reactive moiety, making this compound a valuable building block in organic synthesis, particularly for the preparation of derivatives with potential biological activity. Its structural features allow for the exploration of structure-activity relationships in drug discovery programs.
Synthesis of 5-Chloro-2-methylphenyl Isothiocyanate
The most common and efficient method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with a thiocarbonylating agent. A widely used and effective method involves the use of carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.
Starting Material: 5-Chloro-2-methylaniline (also known as 4-chloro-2-aminotoluene) is the primary precursor for this synthesis.[3]
Reaction Scheme:
Caption: Reaction pathway for the synthesis of 5-Chloro-2-methylphenyl isothiocyanate.
Experimental Protocol
This protocol is adapted from established one-pot procedures for the synthesis of aryl isothiocyanates.
Materials:
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5-Chloro-2-methylaniline
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Carbon disulfide (CS₂)
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Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN) or a biphasic system of Dichloromethane (CH₂Cl₂) and Water
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Desulfurating agent (if necessary, e.g., cyanuric chloride)
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Hydrochloric acid (HCl) for workup
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
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Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 5-chloro-2-methylaniline (1 equivalent).
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Solvent and Base Addition: Acetonitrile is added as the solvent, followed by the addition of powdered sodium hydroxide (2 equivalents).
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Formation of Dithiocarbamate: Carbon disulfide (3 equivalents) is added dropwise to the stirring mixture at room temperature. The reaction is allowed to stir for several hours (e.g., 9 hours). The formation of a precipitate (sodium dithiocarbamate salt and sodium sulfide) may be observed.
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Workup and Isolation:
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The reaction mixture is centrifuged, and the supernatant is collected.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by flash column chromatography on silica gel using a non-polar eluent such as petroleum ether.
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Product Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) and its physical properties are determined.
Characterization of 5-Chloro-2-methylphenyl Isothiocyanate
Caption: General workflow for the characterization of the synthesized product.
Physicochemical Properties
The following table summarizes the known and predicted properties of 5-Chloro-2-methylphenyl isothiocyanate and its precursor.
| Property | 5-Chloro-2-methylaniline (Starting Material) | 5-Chloro-2-methylphenyl isothiocyanate (Product) |
| Molecular Formula | C₇H₈ClN | C₈H₆ClNS |
| Molecular Weight | 141.60 g/mol [3] | 183.66 g/mol [2] |
| Appearance | Grayish-white solid[3] | Solid |
| Melting Point | 26 °C[3] | Not reported |
| Boiling Point | 237 °C at 722 mmHg[3] | Not reported |
| CAS Number | 95-79-4[3] | 19241-36-2 |
Spectroscopic Data (Predicted and Expected)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the range of 7.0-7.5 ppm. The methyl protons will likely appear as a singlet around 2.2-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The isothiocyanate carbon (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm. The aromatic carbons will appear in the region of 120-140 ppm, and the methyl carbon will be observed at a higher field, around 15-20 ppm.
IR (Infrared) Spectroscopy: The IR spectrum is a key diagnostic tool for the presence of the isothiocyanate group. A strong, characteristic absorption band is expected in the region of 2000-2200 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 183.66 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in a roughly 3:1 ratio) and one sulfur atom. Predicted mass spectrometry data suggests prominent adducts at [M+H]⁺ (m/z 183.99823) and [M+Na]⁺ (m/z 205.98017).[4]
Safety and Handling
5-Chloro-2-methylphenyl isothiocyanate is expected to be a hazardous substance. Isothiocyanates, in general, are lachrymators and can cause skin and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 5-Chloro-2-methylphenyl isothiocyanate from 5-chloro-2-methylaniline and outlines the necessary characterization techniques. While specific experimental spectroscopic and physical data for the final product are not currently available in the public domain, the provided information on general procedures and expected analytical outcomes serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. Further experimental work is required to fully characterize this compound and explore its potential applications.
References
- 1. 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate 98 23165-49-3 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of isothiocyanato alkyl sulfides from alkenes using KSCN and DMTSM - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - 5-chloro-2-methylphenyl isothiocyanate (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
